molecular formula C22H23NO5 B028935 N-Fmoc-L-threonine Allyl Ester CAS No. 136523-92-7

N-Fmoc-L-threonine Allyl Ester

Cat. No.: B028935
CAS No.: 136523-92-7
M. Wt: 381.4 g/mol
InChI Key: GLXCMMPBFKKXPV-VLIAUNLRSA-N
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Description

N-Fmoc-L-threonine Allyl Ester is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The molecular formula of this compound is C22H23NO5, and it has a molecular weight of 381.42 .

Mechanism of Action

Target of Action

N-Fmoc-L-threonine Allyl Ester is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts by reacting with the amine group of an amino acid to form a carbamate . This reaction introduces the Fmoc group, which serves to protect the amine during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection of the amine group when desired, without disturbing other parts of the molecule .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) . This method is widely used for the synthesis of peptides, which are chains of amino acids linked by amide bonds . The Fmoc group allows for the sequential addition of amino acids to the chain, with each addition followed by the removal of the Fmoc group to expose the next amine for reaction .

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis . By protecting the amine group, the compound allows for the selective addition of amino acids to the peptide chain . After the desired sequence has been assembled, the Fmoc group can be removed to yield the final peptide product .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, the compound is stable under acidic conditions but labile under basic conditions . This property is exploited in peptide synthesis, where a base is used to selectively remove the Fmoc group when desired . The compound’s stability can also be affected by the presence of other reactive groups or conditions in the reaction mixture .

Biochemical Analysis

Biochemical Properties

N-Fmoc-L-threonine Allyl Ester plays a significant role in biochemical reactions. It is a useful carboxy protecting group in the synthesis of various cyclic peptides and glycopeptides

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. Allyl esters like this compound are cleaved quantitatively under mild conditions using a Pd (0) catalyst . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-threonine Allyl Ester typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. The hydroxyl group is then protected with an allyl ester. The reaction conditions often involve the use of dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) as solvents and bases, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-threonine Allyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

N-Fmoc-L-threonine Allyl Ester is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-serine Allyl Ester: Similar in structure but with a hydroxyl group instead of a methyl group.

    N-Fmoc-L-tyrosine Allyl Ester: Contains an aromatic ring in addition to the hydroxyl group.

    N-Fmoc-L-cysteine Allyl Ester: Contains a thiol group instead of a hydroxyl group.

Uniqueness

N-Fmoc-L-threonine Allyl Ester is unique due to its specific protective groups that allow for selective deprotection and precise peptide synthesis. Its hydroxyl group provides additional sites for modification, making it versatile in various synthetic applications .

Biological Activity

N-Fmoc-L-threonine Allyl Ester (CAS Number: 136523-92-7) is a derivative of the amino acid threonine, extensively utilized in peptide synthesis. This compound serves as a protected amino acid building block, facilitating the stepwise construction of peptides through solid-phase peptide synthesis (SPPS). The biological activity of this compound is primarily linked to its role in biochemical reactions, particularly in the synthesis of bioactive peptides and cyclic compounds.

Chemical Structure and Properties

  • Molecular Formula : C22H23NO5
  • Molecular Weight : 381.42 g/mol
  • Functional Groups :
    • Fmoc (Fluorenylmethoxycarbonyl) protecting group at the amino terminus.
    • Allyl ester protecting group at the hydroxyl side chain.

These protective groups are crucial for controlling reactivity during peptide synthesis, allowing selective coupling and subsequent deprotection to yield functional peptides.

This compound acts primarily as a protecting group for the amine and hydroxyl groups during peptide synthesis. The mechanism involves:

  • Formation of Carbamate : The Fmoc group reacts with the amine group to form a stable carbamate, which prevents unwanted reactions during coupling with other amino acids.
  • Allyl Ester Cleavage : The allyl ester can be cleaved under mild conditions using palladium catalysts, allowing for the release of the hydroxyl group for further functionalization or incorporation into larger peptide structures.

Applications in Peptide Synthesis

This compound is integral in various applications:

  • Peptide Synthesis : It serves as a building block in SPPS, enabling the construction of complex peptides with specific sequences and functionalities.
  • Cyclic Peptides and Glycopeptides : The compound is utilized in synthesizing cyclic structures where precise control over functional groups is necessary .
  • Drug Development : Its derivatives are explored for potential therapeutic applications due to their ability to mimic natural peptides and proteins .

Case Study 1: Synthesis of Bioactive Cyclodepsipeptides

Research has demonstrated that this compound can be effectively used in synthesizing cyclodepsipeptides such as apratoxin A. In this study, after the removal of both the allyl ester and Fmoc groups, macrolactamization was performed, yielding high product efficiency (72% yield) while maintaining biological activity against resistant bacterial strains .

Case Study 2: Antimicrobial Peptide Development

In another study focusing on antimicrobial peptides, this compound was incorporated into peptidomimetics designed to exhibit significant antimicrobial properties. The presence of hydrophobic and cationic residues enhanced their effectiveness against various bacterial strains, showcasing the compound's versatility in drug design .

Biochemical Pathways

The introduction and removal of protecting groups like Fmoc and allyl esters are critical steps in SPPS. The stability under acidic conditions allows for efficient coupling reactions, while mild cleavage conditions facilitate the final deprotection without compromising sensitive peptide bonds.

Properties

IUPAC Name

prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXCMMPBFKKXPV-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467098
Record name N-Fmoc-L-threonine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136523-92-7
Record name N-Fmoc-L-threonine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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